molecular formula C10H12BrFO2 B8157635 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene

1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene

Cat. No.: B8157635
M. Wt: 263.10 g/mol
InChI Key: VQVYIPRAOSHGMG-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene typically involves the bromination of 2-(2-ethoxyethoxy)-3-fluorobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(2-ethoxyethoxy)-3-fluorobenzene, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives like 2-(2-ethoxyethoxy)-3-fluoroaniline.

    Oxidation: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzoic acid.

    Reduction: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzene.

Scientific Research Applications

1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxyethoxy groups are targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)benzene
  • 1-Bromo-2-(2-ethoxyethoxy)benzene
  • 1-Bromo-3-fluorobenzene

Comparison: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is unique due to the presence of both ethoxyethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.

Properties

IUPAC Name

1-bromo-2-(2-ethoxyethoxy)-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYIPRAOSHGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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